(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate (9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18044522
InChI: InChI=1S/C25H22N2O3/c28-17-9-10-24-22(13-17)16(14-27-24)11-12-26-25(29)30-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,13-14,23,27-28H,11-12,15H2,(H,26,29)
SMILES:
Molecular Formula: C25H22N2O3
Molecular Weight: 398.5 g/mol

(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate

CAS No.:

Cat. No.: VC18044522

Molecular Formula: C25H22N2O3

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate -

Specification

Molecular Formula C25H22N2O3
Molecular Weight 398.5 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Standard InChI InChI=1S/C25H22N2O3/c28-17-9-10-24-22(13-17)16(14-27-24)11-12-26-25(29)30-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,13-14,23,27-28H,11-12,15H2,(H,26,29)
Standard InChI Key QSJFTFRRPBROEZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CNC5=C4C=C(C=C5)O

Introduction

Synthesis and Chemical Reactions

The synthesis of carbamate derivatives generally involves several steps, including the use of coupling agents and protective groups to ensure selectivity during reactions. The conditions, such as temperature and time, must be optimized for yield and purity.

Chemical Reactions

  • Coupling Reactions: Utilize reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamate linkage.

  • Hydrolysis: Can undergo hydrolysis to break the carbamate bond, releasing the protected functional group.

  • Monitoring Techniques: NMR spectroscopy and HPLC are commonly used to assess purity and yield during synthetic processes.

Potential Applications

Compounds with similar structures to (9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate may exhibit therapeutic potential due to their biological activities. For instance, indole derivatives are known for their roles in various biological processes, and when combined with a fluorenylmethyl group, they could enhance or modify these activities.

Application AreaPotential Use
PharmaceuticalsAnti-inflammatory and anticancer properties.
AgrochemicalsPotential use as pesticides or plant growth regulators.

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